molecular formula C13H11FN2O2 B11726303 4-fluoro-N-[(4-nitrophenyl)methyl]aniline

4-fluoro-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B11726303
M. Wt: 246.24 g/mol
InChI Key: RYRJCCFCAVXUBL-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H11FN2O2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-nitrophenylmethyl group and the benzene ring is substituted with a fluorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline typically involves the reaction of 4-fluoronitrobenzene with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-fluoro-N-[(4-aminophenyl)methyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products

Scientific Research Applications

4-fluoro-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methylaniline: Similar structure but lacks the nitro group.

    4-fluoronitrobenzene: Lacks the aniline moiety.

    4-nitroaniline: Lacks the fluorine substitution.

Uniqueness

4-fluoro-N-[(4-nitrophenyl)methyl]aniline is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

4-fluoro-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H11FN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2

InChI Key

RYRJCCFCAVXUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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